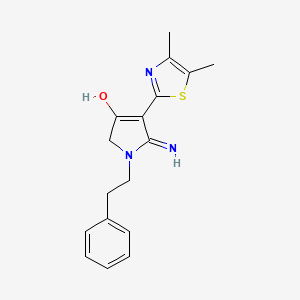

5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Description

5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core substituted with a 4,5-dimethylthiazole moiety and a 2-phenylethyl group.

Properties

IUPAC Name |

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-11-12(2)22-17(19-11)15-14(21)10-20(16(15)18)9-8-13-6-4-3-5-7-13/h3-7,18,21H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCXQTBGKDJOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolidone ring. One common synthetic route includes the reaction of 4,5-dimethyl-1,3-thiazole-2-carboxylic acid with phenylethylamine under specific conditions to form the intermediate, which is then cyclized to form the pyrrolidone ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. For example:

- Synthesis of Derivatives : Researchers have utilized this compound to create derivatives with enhanced properties for specific applications in materials science and catalysis.

Biology

The biological applications of this compound are particularly promising. It is being studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Key areas include:

- Drug Design : The structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies have indicated that compounds with similar structures can effectively target specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of thiazole-containing compounds exhibited significant inhibitory effects on certain enzymes linked to cancer progression. This suggests that 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one could be further explored for therapeutic applications.

Medicine

In medicinal chemistry, the compound is being investigated for its pharmacological properties:

- Therapeutic Agents : Preliminary studies indicate that it may possess anti-inflammatory and antimicrobial properties. The ability to modulate biological pathways makes it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has shown that thiazole derivatives can exhibit antimicrobial activity against various pathogens. The specific interactions of the amino group in this compound are being studied to enhance its efficacy against resistant strains.

Industry

In industrial applications, the compound could be utilized in the production of specialty chemicals and polymers:

- Material Science : Its unique properties may offer advantages in stability and reactivity, making it suitable for developing new materials with tailored functionalities.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of both thiazole and pyrrolidone rings. Similar compounds include other thiazole derivatives and pyrrolidone-containing molecules, which may have different biological activities and applications. The uniqueness of this compound lies in its potential to combine the properties of both functional groups, leading to novel applications.

Comparison with Similar Compounds

Position 1 Substituent

- Target Compound: 2-phenylethyl group.

- Analog 1: 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one (). Substituent: Phenyl group. Effect: Reduced lipophilicity and rigidity compared to the 2-phenylethyl group, possibly limiting bioavailability.

- Analog 2: 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (). Substituent: 4-methoxyphenyl.

Position 4 Substituent

- Target Compound : 4,5-dimethylthiazole.

- Methyl groups enhance steric bulk and electron-donating effects, which may stabilize the thiazole ring or influence intermolecular interactions.

- Analog 3: 5-amino-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydro-3H-pyrrol-3-one (). Substituent: 3-methoxyphenyl-thiazole. Effect: Methoxy substitution introduces polarizability and resonance effects, altering electronic distribution compared to methyl groups.

Position 5 Substituent

- Target Compound: Amino group. Acts as a hydrogen-bond donor, critical for interactions with biological targets.

- Analog 4: 5-amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one (). Substituent: Benzimidazole replaces thiazole.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that incorporates an amino group, a thiazole ring, and a pyrrolone moiety, contributing to its diverse chemical reactivity and biological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of approximately 313.4 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 951945-04-3 |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can inhibit enzymatic activity or modulate signaling pathways within cells. Research indicates that thiazole derivatives often exhibit significant antimicrobial and anticancer properties, which may extend to this compound as well .

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | Inhibition Concentration (IC50) |

|---|---|

| MV4-11 (acute biphenotypic leukemia) | 0.3 µM |

| MOLM13 (acute monocytic leukemia) | 1.2 µM |

These findings suggest that the compound may possess similar anticancer properties by affecting cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The specific interactions of this compound with microbial enzymes could lead to inhibition of growth or metabolic processes in bacteria and fungi. Further research is needed to quantify these effects.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds within the thiazole family:

- Synthesis and Evaluation : A study synthesized several derivatives of thiazole and evaluated their biological activities against different cancer cell lines.

- Mechanistic Insights : Another study demonstrated that certain modifications in the structure led to enhanced binding affinity towards specific targets involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.